1-(4-Hydroxycyclohexyl)pyrrolidin-2-one 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 886615-37-8
VCID: VC2688403
InChI: InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2
SMILES: C1CC(=O)N(C1)C2CCC(CC2)O
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one

CAS No.: 886615-37-8

Cat. No.: VC2688403

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one - 886615-37-8

Specification

CAS No. 886615-37-8
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 1-(4-hydroxycyclohexyl)pyrrolidin-2-one
Standard InChI InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2
Standard InChI Key JQQONDVCJKOBDE-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C2CCC(CC2)O
Canonical SMILES C1CC(=O)N(C1)C2CCC(CC2)O

Introduction

Structural Characteristics and Identification

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one, identified by CAS number 886615-37-8, consists of a pyrrolidin-2-one ring connected to a 4-hydroxycyclohexyl group at the nitrogen position. The compound has a molecular formula of C₁₀H₁₇NO₂ with a molecular weight of approximately 183.25 g/mol. The structure specifically features a trans configuration, as indicated by the IUPAC name 1-[(1r,4r)-4-hydroxycyclohexyl]pyrrolidin-2-one, where both the attachment point to the pyrrolidinone and the hydroxyl group on the cyclohexyl ring are in the trans relationship .

The compound can be uniquely identified through various structural identifiers, providing researchers with standardized means of referencing this molecule across different chemical databases and literature resources.

Table 1: Structural Identifiers for 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one

Identifier TypeValue
IUPAC Name1-[(1r,4r)-4-hydroxycyclohexyl]pyrrolidin-2-one
CAS Number886615-37-8
SMILESC1CC(=O)N(C1)C2CCC(CC2)O
InChIInChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2
InChIKeyJQQONDVCJKOBDE-UHFFFAOYSA-N
PubChem CID59299306
MFCDMFCD30298525
Chemspace IDCSSB00132308501

The stereochemistry of this compound is particularly important as it influences both physical properties and potential biological interactions. The trans configuration, as indicated in some commercial sources which describe it as "trans-1-(4-hydroxycyclohexyl)-pyrrolidin-2-one," contributes to the compound's specific three-dimensional structure and its ability to interact with biological targets .

Physical and Chemical Properties

1-(4-Hydroxycyclohexyl)pyrrolidin-2-one possesses a unique set of physical and chemical properties that make it suitable for various applications, particularly in medicinal chemistry. These properties influence its behavior in biological systems, its reactivity, and its potential utility as a building block in drug development.

Table 2: Physical and Chemical Properties of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one

PropertyValue
Molecular Weight183.25 g/mol
LogP0.06
Heavy Atoms Count13
Rotatable Bond Count1
Number of Rings2
Carbon Bond Saturation (Fsp3)0.9
Polar Surface Area41 Å
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The relatively low LogP value of 0.06 indicates a balance between hydrophilicity and lipophilicity, suggesting moderate water solubility while maintaining some ability to cross lipid membranes . This balanced property is advantageous for biological applications, as it may facilitate both aqueous solubility for formulation and membrane permeability for cellular uptake. The compound's high Fsp3 value of 0.9 indicates a high degree of carbon bond saturation, which is associated with improved drug-likeness and reduced toxicity in medicinal chemistry applications .

For analytical identification purposes, the compound exhibits specific collision cross-section values when analyzed by mass spectrometry, providing important reference points for identification and quantification in analytical studies.

Table 3: Predicted Collision Cross Section Values

Adductm/zPredicted CCS (Ų)
[M+H]+184.13321142.9
[M+Na]+206.11515152.0
[M+NH4]+201.15975151.0
[M+K]+222.08909148.4
[M-H]-182.11865144.7
[M+Na-2H]-204.10060146.6
[M]+183.12538144.3
[M]-183.12648144.3
SupplierLead TimeShips FromPurityPack SizePrice Range (USD)
A1 BioChem Labs10 daysUnited States95%1g - 5g$578 - $1,386
Advanced ChemBlocks CN12 daysChina95%250mg - 5g$258 - $2,629
eNovation CN20 daysChina95%250mg - 5g$471 - $2,220

The compound is typically supplied as a white powder that should be stored at room temperature. The availability from multiple suppliers with reasonable purity (95%) facilitates its incorporation into research programs, although pricing varies significantly based on quantity and supplier.

Related Compounds and Structural Analogs

Understanding structural analogs of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one can provide context for its chemical behavior and potential applications. Several related compounds have been studied or utilized in research:

Direct Structural Analogs

1-(4-Oxocyclohexyl)pyrrolidin-2-one (CAS: 1352933-85-7) is a closely related compound where the hydroxyl group on the cyclohexyl ring is replaced by a ketone group. This compound shares many structural features with 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one but exhibits different hydrogen bonding capabilities and electronic properties.

Compounds Incorporating Similar Structural Elements

The 4-hydroxycyclohexyl moiety appears in various bioactive compounds, particularly in research focused on MDM2 inhibitors. For example, in studies of spiro-oxindole-based MDM2 inhibitors, the 4-hydroxycyclohexyl group has been identified as playing a key role in modulating binding affinity, cellular potency, and in vivo efficacy . In some cases, researchers have replaced this group with other moieties, such as a benzoic acid group, to enhance interactions with specific protein residues .

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